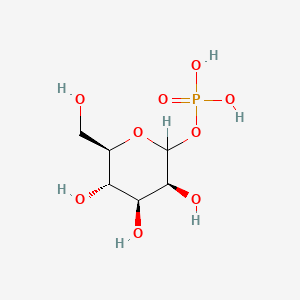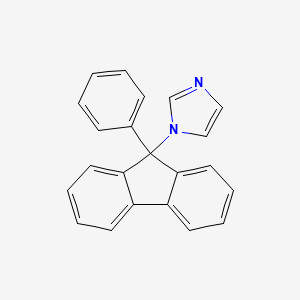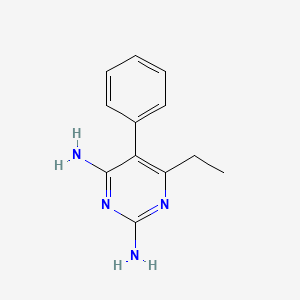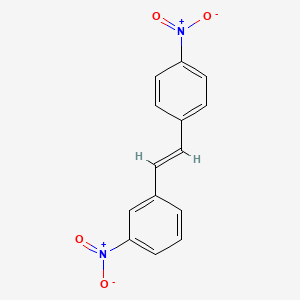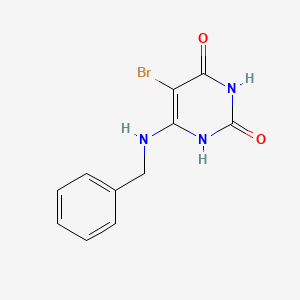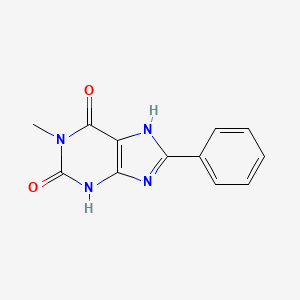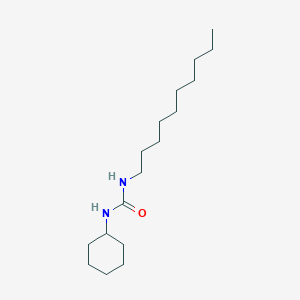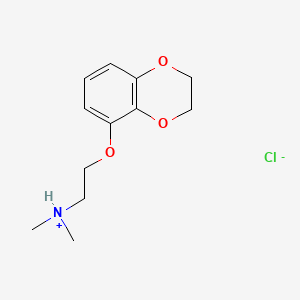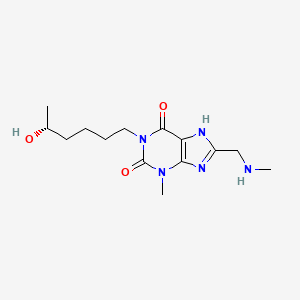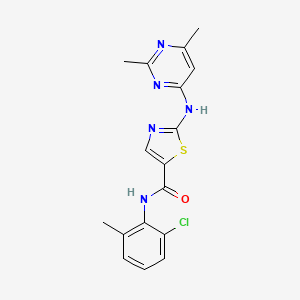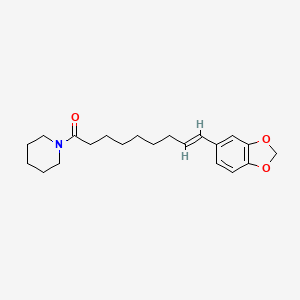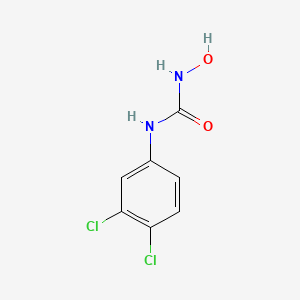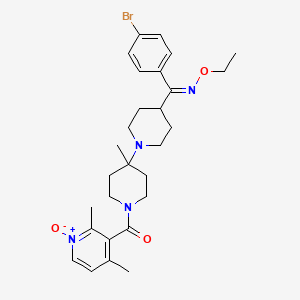
Ancriviroc
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Ancriviroc is synthesized through a series of chemical reactions involving piperidine and pyridine derivatives. The synthetic route typically involves the formation of an imidoxime intermediate, which is then subjected to further reactions to yield the final product . The industrial production methods for this compound involve optimizing these synthetic routes to achieve high purity and yield. The mother liquor preparation method involves dissolving the compound in dimethyl sulfoxide (DMSO) to achieve the desired concentration .
Chemical Reactions Analysis
Ancriviroc undergoes various chemical reactions, including substitution and oxidation reactions. Common reagents used in these reactions include bromine and ethoxycarbonyl compounds . The major products formed from these reactions include derivatives of the original compound with modifications to the piperidine and pyridine rings . These reactions are typically carried out under controlled conditions to ensure the desired product is obtained.
Scientific Research Applications
Ancriviroc has been extensively studied for its applications in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a model compound to study the interactions between small molecules and chemokine receptors . In biology, this compound is used to investigate the mechanisms of HIV-1 entry into host cells and the role of CCR5 in viral infection . In medicine, it has been explored as a potential therapeutic agent for HIV-1 infection, although clinical trials have been discontinued . Additionally, this compound has been studied for its potential use in treating other diseases, such as rheumatoid arthritis .
Mechanism of Action
Ancriviroc exerts its effects by binding to the CCR5 receptor on T cells, thereby blocking the interaction between HIV-1 and the receptor . This prevents the virus from entering and infecting the host cells. The molecular targets of this compound include the extracellular domains of the CCR5 receptor, which are critical for the binding of the virus . By altering the conformation of these domains, this compound effectively inhibits viral entry and replication .
Comparison with Similar Compounds
Ancriviroc is similar to other CCR5 antagonists, such as maraviroc and cenicriviroc . it is unique in its specific binding affinity and potency against a wide range of HIV-1 isolates . Unlike maraviroc, which is also used as an anti-HIV therapeutic, this compound has shown higher inhibitory concentrations and broader antiviral activity . Other similar compounds include SCH-D (Schering D, SCH 417690), which has been developed as a more potent CCR5 antagonist with fewer side effects .
Properties
CAS No. |
305792-46-5 |
|---|---|
Molecular Formula |
C28H37BrN4O3 |
Molecular Weight |
557.5 g/mol |
IUPAC Name |
[4-[4-[(Z)-C-(4-bromophenyl)-N-ethoxycarbonimidoyl]piperidin-1-yl]-4-methylpiperidin-1-yl]-(2,4-dimethyl-1-oxidopyridin-1-ium-3-yl)methanone |
InChI |
InChI=1S/C28H37BrN4O3/c1-5-36-30-26(22-6-8-24(29)9-7-22)23-11-15-32(16-12-23)28(4)13-18-31(19-14-28)27(34)25-20(2)10-17-33(35)21(25)3/h6-10,17,23H,5,11-16,18-19H2,1-4H3/b30-26+ |
InChI Key |
ZGDKVKUWTCGYOA-URGPHPNLSA-N |
SMILES |
CCON=C(C1CCN(CC1)C2(CCN(CC2)C(=O)C3=C(C=C[N+](=C3C)[O-])C)C)C4=CC=C(C=C4)Br |
Isomeric SMILES |
CCO/N=C(/C1CCN(CC1)C2(CCN(CC2)C(=O)C3=C(C=C[N+](=C3C)[O-])C)C)\C4=CC=C(C=C4)Br |
Canonical SMILES |
CCON=C(C1CCN(CC1)C2(CCN(CC2)C(=O)C3=C(C=C[N+](=C3C)[O-])C)C)C4=CC=C(C=C4)Br |
Synonyms |
4-((4-bromophenyl)-(ethoxyimino)methyl)-1'-((2,4-dimethyl-3-pyridinyl)carbonyl)-4'-methyl-1,4'-bipiperidine N-oxide Ancriviroc SCH 351125 SCH-351125 SCH351125 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



